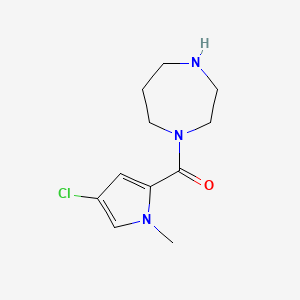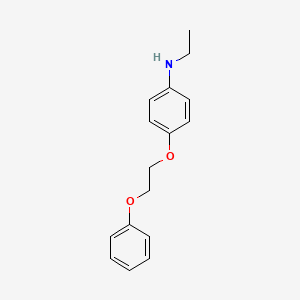
Acide 6-(2,3-dihydro-1H-indén-5-yloxy)nicotinique
Vue d'ensemble
Description
6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Régulation de la croissance des plantes
Acide 6-(2,3-dihydro-1H-indén-5-yloxy)nicotinique: a été étudié pour son rôle dans la régulation de la croissance des plantes. La recherche indique que les dérivés de l'acide nicotinique peuvent améliorer la tolérance et la résistance des plantes au stress abiotique, tel que l'exposition aux métaux lourds . Ce composé pourrait potentiellement être utilisé pour améliorer les paramètres morpho-physiologiques des plantes comme Lens culinaris en conditions de stress, conduisant à une meilleure croissance et un meilleur développement.
Réponse au stress abiotique chez les plantes
Ce composé peut jouer un rôle important dans l'atténuation des effets du stress abiotique chez les plantes. Il a été observé que l'application de dérivés de l'acide nicotinique peut réduire les dommages oxydatifs dans les plantes en diminuant l'accumulation d'espèces réactives de l'oxygène . Cette application est cruciale pour maintenir la santé des plantes dans des conditions environnementales défavorables.
Détoxification des métaux lourds
L'application exogène de dérivés de l'acide nicotinique, y compris l'this compound, peut aider à la détoxification des métaux lourds comme le plomb dans les plantes . Cela pourrait être particulièrement bénéfique pour les efforts de phytoremédiation où les plantes sont utilisées pour nettoyer les sols contaminés.
Amélioration de l'efficacité photosynthétique
Des études suggèrent que les dérivés de l'acide nicotinique peuvent améliorer la teneur en pigments photosynthétiques et la performance photosynthétique globale des plantes en situation de stress par les métaux lourds . Cette application pourrait conduire au développement de variétés de plantes plus résistantes capables de maintenir des rendements élevés dans des environnements pollués.
Amélioration de la nutrition minérale
L'application de l'this compound s'est avérée prometteuse pour améliorer la nutrition minérale des plantes, en particulier dans des conditions de stress par les métaux lourds . Améliorer l'absorption de minéraux essentiels comme le Zn, le Mg, le Ca et le K est essentiel pour la bonne croissance et le bon fonctionnement des plantes.
Activation du mécanisme de défense antioxydant
Les dérivés de l'acide nicotinique sont connus pour activer les mécanismes de défense antioxydants dans les plantes. Cette activation aide les plantes à faire face au stress oxydatif causé par divers facteurs environnementaux, notamment la toxicité des métaux lourds . En renforçant le système de défense naturel de la plante, ce composé pourrait contribuer au développement de cultures ayant une tolérance accrue au stress.
Propriétés
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)12-5-7-14(16-9-12)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDAGJZABIGBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)






![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)






